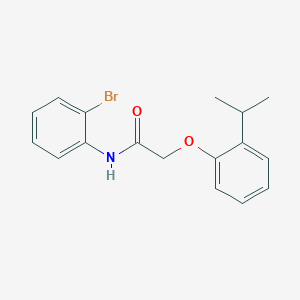
N-(2-bromophenyl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(2-isopropylphenoxy)acetamide, commonly known as BIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIPA is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
BIPA has been shown to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. BIPA has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of BIPA is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that play a key role in the inflammatory response. By inhibiting these enzymes, BIPA may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
BIPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). BIPA has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BIPA has a number of advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. BIPA is also relatively stable and can be stored for extended periods of time. However, BIPA does have some limitations. It has a relatively low solubility in water, which can make it difficult to use in some experiments. BIPA also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research on BIPA. One area of interest is the development of BIPA-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of BIPA-based anti-inflammatory and analgesic drugs. Further research is also needed to fully understand the mechanism of action of BIPA and its potential applications in scientific research.
Conclusion:
In conclusion, BIPA is a chemical compound that has a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential as a therapeutic agent for the treatment of neurodegenerative diseases. While BIPA has some limitations, it is a readily available compound that can be synthesized in high yields and purity. Further research is needed to fully understand the mechanism of action of BIPA and its potential applications in scientific research.
Méthodes De Synthèse
BIPA can be synthesized through a two-step process involving the reaction of 2-bromophenylamine with 2-isopropylphenol, followed by the reaction of the resulting product with acetic anhydride. The synthesis of BIPA has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.
Propriétés
Formule moléculaire |
C17H18BrNO2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)13-7-3-6-10-16(13)21-11-17(20)19-15-9-5-4-8-14(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clé InChI |
SHTJURZGTTUZAC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Br |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B284475.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B284480.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B284481.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(3-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284487.png)
![Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284488.png)
![Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284489.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284490.png)
![Isopropyl 3-(3-chlorobenzyl)-5-methyl-4-oxo-3,3-d]py rimidine-6-carboxylate](/img/structure/B284491.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284492.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284493.png)
![3-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284496.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
